Cas no 2034237-68-6 (N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylcyclopropanesulfonamide)

N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylcyclopropanesulfonamide structure
2034237-68-6 structure
Product Name:N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylcyclopropanesulfonamide
CAS No:2034237-68-6
MF:C13H15NO4S2
MW:313.392501115799
CID:6245949
PubChem ID:119101130
Update Time:2025-10-21

N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylcyclopropanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylcyclopropanesulfonamide
    • N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]cyclopropanesulfonamide
    • F6506-0755
    • 2034237-68-6
    • AKOS026691969
    • N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]cyclopropanesulfonamide
    • N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide
    • Inchi: 1S/C13H15NO4S2/c15-13(10-5-7-19-8-10,12-2-1-6-18-12)9-14-20(16,17)11-3-4-11/h1-2,5-8,11,14-15H,3-4,9H2
    • InChI Key: YRHWNWWIUSKGIE-UHFFFAOYSA-N
    • SMILES: S(C1CC1)(NCC(C1=CC=CO1)(C1=CSC=C1)O)(=O)=O

Computed Properties

  • Exact Mass: 313.04425031g/mol
  • Monoisotopic Mass: 313.04425031g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 446
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 116Ų

N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylcyclopropanesulfonamide Pricemore >>

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N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylcyclopropanesulfonamide Related Literature

Additional information on N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylcyclopropanesulfonamide

N-2-(Furan-2-yl)-2-Hydroxy-2-(Thiophen-3-yl)Ethylcyclopropanesulfonamide: A Comprehensive Overview

The compound N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylcyclopropanesulfonamide, identified by the CAS number 2034237-68-6, is a structurally complex organic molecule with potential applications in various fields of chemistry and pharmacology. This compound is characterized by its unique combination of functional groups, including a cyclopropane ring, a sulfonamide group, and aromatic heterocycles such as furan and thiophene. These features make it a subject of interest for researchers exploring novel chemical entities with bioactive properties.

Recent studies have highlighted the significance of cyclopropane-containing compounds in drug discovery due to their ability to induce non-classical interactions with biological targets. The presence of a cyclopropane ring in this compound suggests potential for modulating protein-ligand interactions, which is a critical aspect in the development of therapeutic agents. Furthermore, the sulfonamide group is known for its stability and ability to act as a bioisostere, making it a valuable component in medicinal chemistry.

The aromatic heterocycles in this compound—furan and thiophene—contribute to its electronic properties and may enhance its ability to interact with biological systems. Furan, with its electron-rich structure, can participate in π–π interactions, while thiophene introduces sulfur-based chemistry, which is often associated with antimicrobial and anti-inflammatory activities. These attributes position this compound as a promising candidate for exploring new drug leads or advanced materials.

From a synthetic perspective, the construction of such a complex molecule requires precise control over regioselectivity and stereochemistry. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and enantioselective synthesis, to assemble similar structures. The synthesis of this compound represents a significant achievement in organic chemistry, showcasing the ability to manipulate multiple functional groups within a single molecule.

In terms of applications, this compound could serve as a scaffold for developing bioactive molecules targeting specific diseases. For instance, its structural features may allow it to inhibit enzymes involved in cancer pathways or modulate ion channels associated with neurological disorders. Additionally, the presence of furan and thiophene moieties could endow it with antioxidant properties, making it relevant for studies on oxidative stress-related conditions.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds without extensive experimental work. By employing molecular docking studies and machine learning algorithms, scientists can identify potential binding modes and optimize the structure for enhanced potency and selectivity. This approach has been particularly useful in expediting drug discovery processes for complex molecules like N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylcyclopropanesulfonamide.

Moreover, the integration of green chemistry principles into the synthesis of this compound could lead to more sustainable production methods. Techniques such as catalytic hydrogenation or biocatalysis are being explored to reduce waste and improve efficiency in organic synthesis. These efforts align with global initiatives to promote environmentally friendly chemical practices.

In conclusion, N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylcyclopropanesulfonamide represents a fascinating example of modern organic chemistry's capabilities. Its unique structure combines several functional groups that offer diverse opportunities for research and application across multiple disciplines. As ongoing studies continue to uncover its potential, this compound stands at the forefront of innovation in chemical sciences.

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